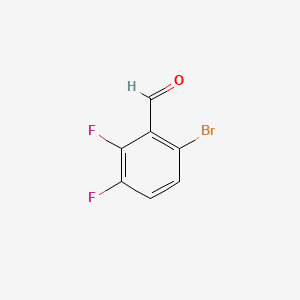

6-Bromo-2,3-difluorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVPYRPTHABUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432207 | |

| Record name | 6-Bromo-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360576-04-1 | |

| Record name | 6-Bromo-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"6-Bromo-2,3-difluorobenzaldehyde" CAS number

An In-depth Technical Guide to 6-Bromo-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound is a halogenated aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring bromine and fluorine atoms, imparts distinct electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development. The presence of multiple halogen substituents makes it an attractive starting material for creating diverse molecular frameworks through various coupling reactions and functional group transformations, particularly in the fields of medicinal chemistry and agrochemical research.[1]

CAS Number: 360576-04-1[2][3][4][5][6][7]

Chemical and Physical Properties

This compound is typically a white to pale brown crystalline solid at room temperature.[4] It is soluble in common organic solvents, which facilitates its use in a variety of reaction conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 360576-04-1 | [2][3][4][6] |

| Molecular Formula | C₇H₃BrF₂O | [3][4][5][6] |

| Molecular Weight | 221.00 g/mol | [3][5][6][7][8] |

| Appearance | White to cream or pale brown crystals or powder | [4] |

| Melting Point | 39 - 43 °C | [2][8] |

| Boiling Point | 225.7 °C (Predicted) | [8] |

| Purity | ≥97.5% | [4][5][6] |

| SMILES | FC1=C(F)C(C=O)=C(Br)C=C1 | [4] |

| InChI Key | LAVPYRPTHABUAD-UHFFFAOYSA-N | [4] |

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not found in the available literature, a highly probable synthetic route can be inferred from established methods for analogous bromo-difluorobenzaldehydes.[9][10] The most common approach involves directed ortho-metalation of a suitable precursor followed by formylation.

Representative Experimental Protocol: Directed Ortho-Metalation

This protocol is a representative example based on the synthesis of structurally similar compounds, such as 3-bromo-2,6-difluorobenzaldehyde, and should be adapted and optimized for the specific target molecule.[10] The proposed precursor is 1-bromo-2,3-difluorobenzene.

Reaction Scheme: 1-bromo-2,3-difluorobenzene → (LDA, THF, -78 °C) → Intermediate Lithiated Species → (DMF, -78 °C to RT) → this compound

Materials and Equipment:

-

1-bromo-2,3-difluorobenzene

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexane for extraction and chromatography

-

Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon line, low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: A dry, nitrogen-flushed round-bottom flask is charged with 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: Lithium diisopropylamide (LDA) solution (1.0-1.1 eq) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1-2 hours to ensure the formation of the lithiated intermediate.

-

Formylation: Anhydrous DMF (1.1-1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. After the addition is complete, the reaction is allowed to stir for another 30-60 minutes at -78 °C before being allowed to warm slowly to room temperature.

-

Work-up: The reaction is quenched by the slow addition of 1M HCl. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., an ethyl acetate/hexane gradient) to yield the pure this compound.[10]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the proposed synthesis.

Caption: Figure 1. Proposed Synthesis Workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant potential in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[8]

-

Pharmaceutical Synthesis: It is utilized as a key intermediate for APIs targeting the central nervous system (CNS) and for antipsychotic medications.[8] The bromo- and fluoro-substituents provide handles for further chemical modification and can enhance metabolic stability or receptor binding affinity of the final molecule.

-

Cross-Coupling Reactions: The bromine atom is well-suited for participation in various cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings.[8] These reactions are fundamental in constructing biaryl systems, which are common scaffolds in many bioactive molecules.

-

Agrochemical Research: The halogenated aromatic core is a valuable feature in the design of novel herbicides and fungicides, where it can contribute to increased efficacy and metabolic stability.[8]

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not widely published in publicly accessible literature. However, such data can typically be requested from commercial suppliers upon purchase.[11] Researchers should perform their own analytical characterization to confirm the identity and purity of the material before use.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be observed during handling and storage. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3]

| Hazard Category | GHS Classification & Precautionary Statements | Reference(s) |

| Pictogram | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Prevention | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection. | [2][3] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [2][3] |

| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse. | [2][3] |

| First Aid (Inhalation) | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [2][3] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature: 2-8°C under an inert gas atmosphere. | [2][8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [2] |

References

- 1. This compound [oakwoodchemical.com]

- 2. fishersci.com [fishersci.com]

- 3. guidechem.com [guidechem.com]

- 4. H31855.06 [thermofisher.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. calpaclab.com [calpaclab.com]

- 7. store.p212121.com [store.p212121.com]

- 8. This compound [myskinrecipes.com]

- 9. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 11. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Physical Properties of 6-Bromo-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 6-Bromo-2,3-difluorobenzaldehyde. Intended for a scientific audience, this document consolidates available data, outlines general experimental protocols for property determination, and presents a logical framework for understanding the characteristics of this compound.

Core Physical Properties

This compound is a halogenated aromatic aldehyde. Its physical characteristics are crucial for its handling, application in synthesis, and for computational modeling in drug discovery and materials science.

Quantitative Physical Data

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrF₂O | [1][2][3] |

| Molecular Weight | 221.00 g/mol | [2][4] |

| Melting Point | 38.5 - 44.5 °C | [1][5][6] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| CAS Number | 360576-04-1 | [1][2][3] |

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, data for structurally similar compounds can provide valuable insights. For instance, the ¹H and ¹³C NMR spectra of various substituted benzaldehydes are well-documented[7][8]. The mass spectrum of 3-bromobenzaldehyde is also available and can offer clues to the fragmentation patterns of related compounds[9]. Researchers are advised to acquire specific spectral data for this compound for definitive structural confirmation and purity assessment.

Experimental Protocols for Physical Property Determination

For researchers who wish to determine the physical properties of this compound or similar compounds experimentally, the following are generalized protocols for key measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

A small, finely powdered sample of the compound is packed into a capillary tube.[10] This tube is then placed in a melting point apparatus, which heats the sample at a controlled rate.[11] The temperature at which the first liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[10] A slow heating rate (1-2 °C per minute) is crucial for an accurate measurement.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology:

For small quantities of a liquid, the boiling point can be determined using a micro-boiling point or Thiele tube method.[12][13] A small amount of the liquid is placed in a fusion tube along with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and when the liquid re-enters the capillary upon cooling, is recorded as the boiling point.[12][14]

Density Determination

The density of a substance is its mass per unit volume. For a solid, this can be determined by measuring the volume it displaces.

Methodology:

The mass of a sample is determined using an analytical balance. The volume can be determined by the displacement of a liquid in which the solid is insoluble.[15][16] For an irregularly shaped solid, a known volume of an inert liquid is placed in a graduated cylinder, and the solid is submerged. The change in volume is the volume of the solid. The density is then calculated by dividing the mass by the volume.[15] Gas pycnometry is another method that can be used to determine the density of a solid.[17]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

A small, measured amount of the solid is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, acetone) at a controlled temperature.[18][19][20] The mixture is agitated, and the substance is considered soluble if it completely dissolves to form a homogeneous solution.[21] This process can be repeated with different solvents to create a solubility profile.

Logical Relationships of Physical Property Data

The following diagram illustrates the interconnectedness of the information presented in this guide, from the core identity of the compound to its measurable physical properties and the methods used for their determination.

Caption: Logical flow of information for this compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound , 98% , 360576-04-1 - CookeChem [cookechem.com]

- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2,3-Difluorobenzaldehyde(2646-91-5) 1H NMR [m.chemicalbook.com]

- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. wjec.co.uk [wjec.co.uk]

- 16. m.youtube.com [m.youtube.com]

- 17. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. scribd.com [scribd.com]

- 21. chem.ws [chem.ws]

"6-Bromo-2,3-difluorobenzaldehyde" molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2,3-difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its physicochemical properties, including its molecular weight, and presents a detailed, plausible experimental protocol for its synthesis. Furthermore, it includes key characterization data and a visual representation of the synthetic workflow to aid researchers in their laboratory work.

Introduction

This compound is an aromatic aldehyde containing bromine and fluorine atoms. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The presence of the aldehyde functional group allows for a wide range of chemical transformations, while the halogen substituents can be utilized for cross-coupling reactions or to modulate the electronic and lipophilic properties of target molecules. This guide serves as a technical resource for professionals working with this compound.

Physicochemical Properties and Molecular Weight

The fundamental properties of this compound are crucial for its handling, application, and characterization.

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₇H₃BrF₂O.[1][2][3]

The molecular weight is calculated as follows:

-

Carbon (C): 7 atoms × 12.011 amu/atom = 84.077 amu

-

Hydrogen (H): 3 atoms × 1.008 amu/atom = 3.024 amu

-

Bromine (Br): 1 atom × 79.904 amu/atom = 79.904 amu

-

Fluorine (F): 2 atoms × 18.998 amu/atom = 37.996 amu

-

Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu

Total Molecular Weight = 221.00 amu

This calculated molecular weight is consistent with values found in chemical supplier catalogs.[3][4]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrF₂O | [1][2][3] |

| Molecular Weight | 221.00 g/mol | [3][4] |

| CAS Number | 360576-04-1 | [1] |

| Appearance | White to cream or pale brown crystals or powder | [1] |

| Melting Point | 38.5-44.5 °C | [1] |

| Assay (by GC) | ≥97.5% | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved via ortho-lithiation of 1-bromo-2,3-difluorobenzene followed by formylation with N,N-dimethylformamide (DMF). The following is a detailed experimental protocol based on established methods for analogous transformations.

Materials and Reagents

-

1-Bromo-2,3-difluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Experimental Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Initial Solution: The flask is charged with 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous THF (to make a 0.5 M solution).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

-

Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature.

-

Quenching: The reaction is quenched by the slow addition of 1 M HCl (2.0 eq) at -78 °C. The mixture is then allowed to warm to room temperature.

-

Workup: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL), then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the aldehyde proton (CHO) at approximately δ 10.3 ppm, and multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two aromatic protons.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals would include the aldehyde carbonyl carbon at approximately δ 188-192 ppm, and aromatic carbons showing C-F and C-Br couplings.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and [M+2]⁺ pattern characteristic of a monobrominated compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 6-Bromo-2,3-difluorobenzaldehyde: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthetic route for 6-Bromo-2,3-difluorobenzaldehyde, a halogenated aromatic aldehyde with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this document outlines a plausible and scientifically grounded approach to its synthesis, based on established organic chemistry principles and analogous reactions.

Chemical Structure and Properties

This compound is a polysubstituted benzene derivative. The structural arrangement of the bromine and two fluorine atoms, along with the aldehyde functional group, imparts unique electronic and steric properties to the molecule, making it a potentially valuable building block in the synthesis of more complex chemical entities.

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₃BrF₂O |

| Molecular Weight | 221.00 g/mol |

| CAS Number | 360576-04-1 |

| Appearance | White to light yellow crystalline solid |

| SMILES | O=Cc1c(Br)cccc1F |

| InChI Key | Not readily available |

Structural Diagram:

Caption: Chemical structure of this compound.

Proposed Synthesis of this compound

A direct and optimized synthesis for this compound is not prominently reported in the scientific literature. Therefore, a two-step synthetic route is proposed, commencing from the commercially available starting material, 1,2-difluorobenzene. This proposed pathway involves an initial bromination step to yield the key intermediate, 1-bromo-2,3-difluorobenzene, followed by a regioselective formylation.

Synthesis Pathway Diagram:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Bromo-2,3-difluorobenzene

The initial step involves the electrophilic aromatic substitution (bromination) of 1,2-difluorobenzene. The fluorine atoms are ortho, para-directing groups, which would theoretically lead to a mixture of brominated products. However, the 4-position is the most likely site of substitution due to a combination of electronic and steric factors. To obtain the desired 1-bromo-2,3-difluorobenzene, a more regioselective method or separation of isomers would be necessary. For the purpose of this proposed synthesis, we will assume the successful synthesis or isolation of 1-bromo-2,3-difluorobenzene.

Experimental Protocol (Adapted from analogous brominations of aromatic compounds):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct) is charged with 1,2-difluorobenzene (1.0 eq) and a catalytic amount of iron(III) bromide (FeBr₃, 0.05 eq). The reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Bromine (Br₂, 1.05 eq) is dissolved in a suitable inert solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), and added dropwise to the stirred solution of 1,2-difluorobenzene at 0 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to isolate 1-bromo-2,3-difluorobenzene from other isomers and unreacted starting material.

Step 2: Formylation of 1-Bromo-2,3-difluorobenzene

The second and final step is the introduction of the aldehyde group at the 6-position of 1-bromo-2,3-difluorobenzene. This is proposed to be achieved via a directed ortho-metalation (DoM) reaction. In this case, the bromine atom is expected to direct the lithiation to the adjacent 6-position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

Experimental Protocol (Adapted from analogous ortho-lithiation and formylation reactions):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is charged with a solution of 1-bromo-2,3-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature and then allowed to warm slowly to room temperature.

-

Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis of this compound. The yields are estimates based on similar reactions reported in the literature for related compounds.

| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Estimated Yield (%) |

| 1 | 1,2-Difluorobenzene | 1-Bromo-2,3-difluorobenzene | Br₂, FeBr₃ | CH₂Cl₂ | 0 to RT | 40-60 |

| 2 | 1-Bromo-2,3-difluorobenzene | This compound | 1. n-BuLi2. DMF | THF | -78 | 50-70 |

Conclusion

This technical guide has detailed the structure of this compound and proposed a viable two-step synthesis from 1,2-difluorobenzene. The proposed experimental protocols are based on well-established and reliable organic transformations. While this synthetic route is theoretically sound, it is important to note that optimization of reaction conditions would be necessary to achieve high yields and purity. This document serves as a foundational resource for researchers and scientists interested in the synthesis and application of this and related halogenated benzaldehyde derivatives. Further experimental validation is encouraged to confirm the feasibility and efficiency of this proposed pathway.

Spectroscopic Characterization of 6-Bromo-2,3-difluorobenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 6-Bromo-2,3-difluorobenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the analytical methodologies used to characterize this compound. While a complete, experimentally verified dataset for this compound is not publicly available, this guide compiles expected data based on the analysis of structurally related compounds and established principles of spectroscopy.

Introduction

This compound (CAS No. 360576-04-1) is a substituted aromatic aldehyde. Its chemical structure, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts unique chemical properties that are of significant interest in the synthesis of complex organic molecules. Spectroscopic analysis is crucial for confirming the identity and purity of this compound. This guide covers the theoretical basis and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.2 | Singlet (or triplet due to F coupling) | - |

| Aromatic-H | 7.2 - 7.8 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 185 - 195 |

| Aromatic (C-Br) | 110 - 125 |

| Aromatic (C-F) | 140 - 160 (with C-F coupling) |

| Aromatic (C-H) | 120 - 135 |

| Aromatic (C-CHO) | 130 - 140 |

Table 3: Predicted IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aldehyde) | 2820 - 2880 and 2720 - 2780 | Medium |

| C=O Stretch (Carbonyl) | 1690 - 1715 | Strong |

| C=C Stretch (Aromatic) | 1570 - 1600 and 1450 - 1480 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Br Stretch | 550 - 650 | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Predicted Fragment | Notes |

| 220/222 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 219/221 | [M-H]⁺ | Loss of a hydrogen atom. |

| 191/193 | [M-CHO]⁺ | Loss of the formyl group. |

| 141 | [M-Br]⁺ | Loss of the bromine atom. |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of halogenated aromatic aldehydes.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups. Aromatic aldehydes typically show a strong C=O stretching band around 1700-1720 cm⁻¹. The aldehyde C-H stretching is expected around 2700-2800 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak. The presence of a bromine atom will result in a characteristic M and M+2 isotopic pattern with an approximate 1:1 ratio.[1] The fragmentation pattern can provide further structural information.

Workflow Visualization

The logical workflow for the spectroscopic analysis of a chemical compound like this compound involves several key steps, from sample preparation to the final structural elucidation.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While specific experimental data is not currently available in the public domain, the predicted data and generalized experimental protocols presented here offer a valuable resource for researchers working with this compound or structurally related molecules. The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous identification and characterization of such compounds, which is essential for advancing research and development in the chemical and pharmaceutical industries.

References

6-Bromo-2,3-difluorobenzaldehyde: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 6-Bromo-2,3-difluorobenzaldehyde is a key building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. This versatile aromatic aldehyde, characterized by its bromine and dual fluorine substitutions, offers unique reactivity for creating complex molecules. This in-depth guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, including detailed experimental protocols and workflow visualizations.

Commercial Availability and Properties

This compound is readily available from several major chemical suppliers, ensuring a stable supply for research and development needs. It is typically offered in purities of 98% or higher.

Physicochemical and Supplier Data

The key properties and commercial sources of this compound are summarized below for easy reference and comparison.

| Property | Value | Supplier Availability & Purity |

| CAS Number | 360576-04-1 | Thermo Scientific Chemicals (98%)[1] |

| Molecular Formula | C₇H₃BrF₂O | Fisher Scientific (98%)[2] |

| Molecular Weight | 221.00 g/mol | Oakwood Chemical (98%)[3] |

| Appearance | White to cream or pale brown crystals, powder, or fused solid | CP Lab Safety (min 98%)[4] |

| Melting Point | 38.5-44.5 °C | P212121 Store (>96%) |

| Boiling Point | 225.7 °C | |

| IUPAC Name | This compound | |

| SMILES | FC1=C(F)C(C=O)=C(Br)C=C1 | |

| InChI Key | LAVPYRPTHABUAD-UHFFFAOYSA-N |

Synthesis and Reactivity

While specific synthetic routes for this compound are not extensively detailed in publicly available literature, analogous syntheses of similar brominated and fluorinated benzaldehydes suggest that a common method involves the ortho-lithiation of a corresponding bromo-difluorobenzene precursor followed by formylation.

A plausible synthetic pathway is outlined below. This generalized protocol is based on established methods for the synthesis of similar compounds, such as 4-bromo-2,6-difluorobenzaldehyde.[5]

General Synthetic Protocol: Ortho-lithiation and Formylation

This procedure describes a general method for the synthesis of a bromodifluorobenzaldehyde from a bromodifluorobenzene precursor.

Materials:

-

1-Bromo-2,3-difluorobenzene (or other suitable precursor)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the 1-bromo-2,3-difluorobenzene precursor in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi or LDA in an appropriate solvent dropwise to the reaction mixture, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for a specified time (typically 30 minutes to 2 hours) to allow for the formation of the lithiated intermediate.

-

Slowly add anhydrous DMF dropwise to the reaction mixture, again maintaining a low temperature.

-

Allow the reaction to stir at -78 °C for an additional period (e.g., 1-3 hours) and then gradually warm to 0 °C.

-

Quench the reaction by carefully adding a dilute aqueous solution of HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Organic Synthesis

The presence of both a reactive aldehyde group and a bromo substituent makes this compound a valuable intermediate for constructing more complex molecules, particularly through carbon-carbon bond-forming reactions. It is frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. The bromine atom on the this compound can be selectively coupled with a variety of arylboronic acids in the presence of a palladium catalyst.

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for this compound.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Data

While a comprehensive, publicly available dataset of spectroscopic information for this compound is limited, some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[6] For structurally similar compounds, the aldehyde proton typically appears as a singlet around 10 ppm in the ¹H NMR spectrum. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. In the ¹³C NMR spectrum, the carbonyl carbon is expected in the downfield region (around 190 ppm), and the carbon atoms bonded to fluorine will show characteristic C-F coupling.

Biological and Medicinal Chemistry Applications

The utility of this compound lies in its role as a precursor to more complex molecules with potential biological activity. The difluorinated phenyl ring is a common motif in medicinal chemistry, often introduced to modulate the physicochemical properties of a drug candidate, such as its metabolic stability and binding affinity.

While no specific biological signaling pathways have been directly associated with this compound itself, its derivatives are of interest in the development of central nervous system (CNS) drugs and antipsychotic medications.[7] For instance, related bromo-carbazole derivatives have been investigated for their neuroprotective properties.

The general workflow for utilizing this compound in a drug discovery context is illustrated below.

References

- 1. H31855.06 [thermofisher.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound [oakwoodchemical.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. 360576-04-1|this compound|BLD Pharm [bldpharm.com]

- 7. This compound [myskinrecipes.com]

Technical Guide to the Safe Handling of 6-Bromo-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling considerations for 6-Bromo-2,3-difluorobenzaldehyde (CAS No. 360576-04-1). It is intended to equip laboratory personnel with the necessary information to handle this compound safely and effectively in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]

GHS Classification:

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1][2]

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.

The following diagram illustrates the logical relationship of the GHS hazard classifications for this compound.

Caption: GHS Hazard Classification for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 360576-04-1 |

| Molecular Formula | C₇H₃BrF₂O |

| Molecular Weight | 221.00 g/mol |

| Appearance | White to off-white solid[1] |

| Odor | Characteristic[1] |

| Melting Point | 39 - 43 °C (102.2 - 109.4 °F)[1] |

| Boiling Point | No data available[1] |

| Flash Point | No data available[1] |

| Solubility | Insoluble in water. Soluble in organic solvents. |

Toxicological Information

Comprehensive quantitative toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for oral, dermal, and inhalation routes, are not available for this compound.[3] The toxicological properties have not been fully investigated.[1]

While specific data is lacking, the known irritant properties of the compound necessitate careful handling to avoid exposure. Studies on other benzaldehyde derivatives have shown a range of toxicological effects, underscoring the importance of treating this compound with caution.

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | No data available[3] |

| Acute Dermal Toxicity | No data available[3] |

| Acute Inhalation Toxicity | No data available[3] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2)[1] |

| Respiratory or Skin Sensitization | No information available |

| Germ Cell Mutagenicity | No information available |

| Carcinogenicity | No information available |

| Reproductive Toxicity | No data available[3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3)[1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | No information available |

| Aspiration Hazard | No information available |

Handling and Storage

4.1. Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a certified chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[1]

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: If dusts are generated or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

4.3. Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid breathing dust.[1]

-

Wash hands thoroughly after handling.[1]

-

Ensure containers are kept tightly closed when not in use.[1]

4.4. Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep containers tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

-

Some sources recommend storage under an inert atmosphere.

The following diagram outlines a general workflow for the safe handling of hazardous solid chemicals like this compound in a laboratory setting.

Caption: General workflow for safe handling of hazardous solid chemicals.

First-Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

-

If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Accidental Release Measures

-

Ensure adequate ventilation.

-

Use personal protective equipment.

-

Avoid dust formation.

-

Sweep up and shovel into suitable containers for disposal.

-

Do not let product enter drains.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: No information available.

-

Special protective equipment for firefighters: As in any fire, wear self-contained breathing apparatus and full protective gear.

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical stability: Stable under normal conditions.[1]

-

Possibility of hazardous reactions: None under normal processing.[1]

-

Conditions to avoid: Incompatible products.[1]

-

Incompatible materials: Strong oxidizing agents.[1]

-

Hazardous decomposition products: No information available.

Experimental Protocols

The following are examples of experimental procedures where this compound has been used as a starting material. These are provided for informational purposes to guide researchers in developing their own detailed standard operating procedures.

Example 1: Synthesis of (6-Bromo-2,3-difluorophenyl)methanol

This protocol describes the reduction of the aldehyde to an alcohol.

-

Preparation: In a suitable reaction flask under a nitrogen atmosphere, dissolve this compound (e.g., 20.0 g, 88.7 mmol) in methanol (e.g., 250 mL).

-

Reaction: Cool the solution in an ice bath. Add sodium borohydride (e.g., 6.70 g, 177 mmol) portion-wise, maintaining the temperature below 20°C.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for approximately 1 hour. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) three times.

-

Purification: Combine the organic extracts, wash with water and then with a saturated aqueous sodium chloride solution. Dry the organic layer over a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification may be performed by chromatography if necessary.

Example 2: Synthesis of 6-Bromo-2,3-difluorobenzonitrile

This protocol describes the conversion of the aldehyde to a nitrile.

-

Preparation: In a reaction flask equipped with a condenser and thermometer, add this compound (e.g., 96.14 g, 435 mmol), hydroxylamine hydrochloride (e.g., 33.3 g, 479 mmol), and formic acid (e.g., 492 mL, 13.1 mol).

-

Reaction: Heat the reaction mixture to 90-95°C and stir for the required duration.

-

Monitoring: Monitor the reaction by a suitable analytical technique (e.g., HPLC or GC-MS).

-

Work-up and Purification: Follow appropriate procedures for quenching, extraction, and purification of the nitrile product as detailed in the specific literature source.

Disclaimer: The information provided in this document is based on available data and is intended for use by qualified individuals. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety procedures for their specific experimental conditions.

References

Navigating the Solubility Landscape of 6-Bromo-2,3-difluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-difluorobenzaldehyde is a halogenated aromatic aldehyde with significant potential as a building block in the synthesis of novel pharmaceutical compounds and other advanced materials. Its unique substitution pattern influences its reactivity and physicochemical properties, including its solubility, which is a critical parameter for reaction kinetics, purification, formulation, and overall process development. This technical guide provides a comprehensive overview of the available solubility information for this compound in organic solvents, details established experimental protocols for solubility determination, and presents logical workflows for solubility assessment.

It is important to note that publicly available, experimentally determined quantitative solubility data for this compound in a range of specific organic solvents is limited. Safety Data Sheets (SDS) for this compound consistently report "no data available" for solubility and indicate that it is insoluble in water.[1][2][3] This guide, therefore, consolidates the available qualitative and predicted data and provides the necessary methodologies for researchers to determine precise solubility values in their systems of interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₂O | [1] |

| Molecular Weight | 221.00 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 39 - 43 °C | [1] |

| Water Solubility | Insoluble | [1] |

Solubility Data

While specific quantitative data is scarce, general and predicted solubility information is summarized below.

Qualitative Solubility

General statements from chemical suppliers indicate that this compound is soluble in organic solvents. This is consistent with the general principle of "like dissolves like," where a substituted aromatic aldehyde would be expected to have favorable interactions with a range of organic solvents. The presence of polar fluorine atoms and a bromine atom, alongside the aldehyde group, suggests that the molecule has polar characteristics, which may influence its solubility in solvents of varying polarity.

Predicted Aqueous Solubility

A predicted aqueous solubility value for this compound is available, which further corroborates its low solubility in water.

| Parameter | Predicted Value |

| Log S | -2.28 |

Log S represents the logarithm of the molar solubility (mol/L). A value of -2.28 indicates a low but measurable aqueous solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following are detailed methodologies for key experiments.

Method 1: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., methanol, ethanol, acetone, DMSO, THF, toluene)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours). The presence of undissolved solid should be maintained throughout.

-

After the equilibration period, allow the mixture to stand at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Method 2: Visual (Polythermal) Method

This method is a simpler, often quicker, way to estimate solubility, particularly for screening multiple solvents.

Objective: To visually determine the approximate solubility of this compound in a solvent.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Graduated cylinder or burette

-

Test tubes or small vials

-

Vortex mixer or magnetic stirrer

Procedure:

-

Weigh a precise amount of this compound into a test tube.

-

Gradually add a known volume of the solvent to the test tube in small increments.

-

After each addition, vigorously mix the contents using a vortex mixer or magnetic stirrer until the solid is fully dispersed.

-

Continue adding solvent until all the solid has just dissolved.

-

Record the total volume of solvent added.

-

The solubility can be calculated as the mass of the solute divided by the volume of the solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

References

6-Bromo-2,3-difluorobenzaldehyde: A Versatile Intermediate in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromo-2,3-difluorobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group and a bromine atom ortho to two fluorine atoms, imparts distinct chemical properties that make it a valuable intermediate in the construction of complex molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in medicinal chemistry and drug discovery.

Physicochemical Properties and Safety Data

This compound is a solid at room temperature with a melting point in the range of 39-43 °C.[1] It is soluble in common organic solvents, facilitating its use in a wide array of chemical transformations.[1] As a halogenated compound, appropriate safety precautions should be observed during handling. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Personal protective equipment, including gloves and eye protection, is recommended. The compound should be stored in a well-ventilated place, with the container tightly closed.[1]

| Property | Value | Reference |

| CAS Number | 360576-04-1 | [1] |

| Molecular Formula | C₇H₃BrF₂O | [1] |

| Molecular Weight | 221.00 g/mol | [1] |

| Appearance | White to cream or pale brown crystals or powder | |

| Melting Point | 39-43 °C | [1] |

| Boiling Point | 225.7 °C | |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound

A general experimental protocol, adapted from the synthesis of a related compound, 2-bromo-5,6-difluorobenzaldehyde, is presented below. This procedure should be considered a starting point for optimization in a laboratory setting.

Experimental Protocol: Synthesis of this compound (Analogous Procedure)

Materials:

-

1-Bromo-2,3-difluorobenzene

-

Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine or 2,2,6,6-Tetramethylpiperidine

-

Hydrochloric acid (aqueous solution)

-

tert-Butyl methyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

-

Dichloromethane/n-heptane mixture for chromatography

Procedure:

-

Preparation of the Lithium Amide Base: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine or 2,2,6,6-tetramethylpiperidine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (typically a 1.6 M solution in hexanes) dropwise while maintaining the temperature below -70 °C. Stir the mixture for 30 minutes to generate the lithium amide base in situ.

-

Lithiation: To the freshly prepared lithium amide solution, add a solution of 1-bromo-2,3-difluorobenzene in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C to prevent unwanted side reactions. Stir the reaction mixture at this temperature for a period of 1 to 4 hours to allow for complete ortho-lithiation.

-

Formylation: To the lithiated intermediate, add anhydrous N,N-dimethylformamide (DMF) dropwise at -78 °C. The reaction is typically exothermic, so careful control of the addition rate is crucial to maintain the low temperature. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes to 1 hour.

-

Work-up: Slowly warm the reaction mixture to approximately -20 °C and then quench the reaction by the careful addition of water. Acidify the mixture with an aqueous solution of hydrochloric acid. Extract the product with an organic solvent such as tert-butyl methyl ether. Combine the organic extracts and wash them with a saturated sodium chloride solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system, such as a dichloromethane/n-heptane mixture, to yield the desired this compound.

Applications as a Synthetic Intermediate

The strategic placement of the bromine atom and the aldehyde group, activated by the electron-withdrawing fluorine atoms, makes this compound a versatile intermediate for carbon-carbon bond formation and further functionalization. It is particularly valuable in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and agrochemicals.

Cross-Coupling Reactions: Suzuki-Miyaura and Negishi Couplings

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position of the benzaldehyde.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

-

Negishi Coupling: In this reaction, an organozinc reagent is coupled with this compound, again catalyzed by a palladium or nickel complex.

While specific experimental data for these reactions with this compound are not extensively reported in readily accessible literature, the general protocols for these coupling reactions are well-established. The following represents a generalized workflow for such transformations.

Role in the Synthesis of Bioactive Molecules

Substituted benzaldehydes are key precursors in the synthesis of a wide range of pharmaceuticals. While the direct application of this compound in the synthesis of a specific marketed drug is not explicitly detailed in the available literature, its structural motifs are present in several classes of bioactive compounds, particularly those targeting the central nervous system (CNS). The difluorinated phenyl ring is a common feature in modern antipsychotic and antidepressant medications. The introduction of this moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability and binding affinity to target receptors.

The general synthetic utility of this intermediate lies in its ability to be incorporated into larger molecular scaffolds through the reactions described above, leading to the generation of novel chemical entities for screening in drug discovery programs. The aldehyde functionality can be further transformed into a variety of other functional groups or used in condensation reactions to build heterocyclic systems.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry, agrochemistry, and materials science. Its synthesis, while not extensively documented, can be reasonably achieved through established ortho-lithiation and formylation methodologies. The true strength of this building block lies in its utility in modern cross-coupling reactions, providing a gateway to a diverse range of substituted aromatic compounds. As the demand for complex and highly functionalized molecules continues to grow, the importance of intermediates like this compound in enabling the efficient construction of these targets is set to increase. Further research into its reactivity and applications is warranted to fully exploit its synthetic potential.

References

The Role of 6-Bromo-2,3-difluorobenzaldehyde in the Development of Novel KRas G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-difluorobenzaldehyde is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group and a trifunctionalized benzene ring, makes it a valuable building block for the synthesis of complex bioactive molecules. This technical guide explores the potential applications of this compound in medicinal chemistry, with a particular focus on its emerging role in the development of potent and selective inhibitors of the KRas G12C oncoprotein, a critical target in cancer therapy.

The presence of bromine and fluorine atoms on the benzaldehyde scaffold imparts distinct physicochemical properties that are advantageous for drug design. The fluorine atoms can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The bromine atom serves as a convenient handle for further chemical modifications, most notably through cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings, allowing for the construction of intricate molecular architectures.[1][2]

This guide will provide an in-depth overview of the synthesis of KRas G12C inhibitors utilizing this compound, present key biological data for this class of compounds, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Application in the Synthesis of KRas G12C Inhibitors

The KRas protein is a small GTPase that acts as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where a glycine residue at position 12 is replaced by a cysteine, is particularly prevalent in non-small cell lung cancer. This mutation traps the KRas protein in its active state, leading to constitutive activation of downstream signaling pathways that promote tumor growth and survival.

The discovery of a druggable pocket on the KRas G12C mutant protein has spurred the development of covalent inhibitors that specifically target the mutant cysteine residue. This compound has emerged as a key starting material in the synthesis of a novel class of tricyclic heterocyclic KRas G12C inhibitors.

A crucial initial step in the synthesis of these inhibitors involves the reduction of the aldehyde functionality of this compound to the corresponding alcohol, (6-bromo-2,3-difluorophenyl)methanol. This transformation is typically achieved with a mild reducing agent such as sodium borohydride. This intermediate then undergoes a series of reactions to construct the complex tricyclic core of the final inhibitor.

Quantitative Data: Biological Activity of Representative KRas G12C Inhibitors

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line |

| MRTX849 | KRAS G12C | Cell Viability (2D) | 10 - 973 | Various |

| MRTX849 | KRAS G12C | Cell Viability (3D) | 0.2 - 1042 | Various |

| AMG 510 | KRAS G12C | pERK Inhibition | <10 | H358 |

| Compound A | KRAS G12C | KRAS G12C Exchange | 1-10 | Biochemical |

| Compound B | KRAS G12C | pERK Assay | 10-50 | Cellular |

Note: The data presented in this table is representative of the KRas G12C inhibitor class and is not directly tied to compounds synthesized from this compound.

Experimental Protocols

Synthesis of (6-bromo-2,3-difluorophenyl)methanol (A Key Intermediate)

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium borohydride (NaBH4)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium chloride (brine) solution

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound in methanol.

-

Add sodium borohydride to the solution in portions.

-

Allow the exothermic reaction to cool to room temperature (approximately 1 hour).

-

Pour the reaction mixture into a saturated ammonium chloride solution.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts and wash with water and then with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The crude (6-bromo-2,3-difluorophenyl)methanol can be purified by column chromatography on silica gel if necessary.

Biological Evaluation: KRAS G12C pERK Inhibition Assay

Materials:

-

H358 human lung cancer cells (or other KRas G12C mutant cell line)

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

Lysis buffer

-

Primary antibodies (anti-pERK, anti-total ERK)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting apparatus and reagents

Procedure:

-

Seed H358 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against pERK and total ERK.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify the band intensities and calculate the ratio of pERK to total ERK for each treatment condition.

-

Determine the IC50 value by plotting the percentage of pERK inhibition against the log of the compound concentration.

Visualizations

Signaling Pathway

Caption: The KRas G12C signaling pathway and point of inhibition.

Experimental Workflow

Caption: Workflow for synthesis and biological evaluation.

Conclusion

This compound is a valuable and strategically important building block in medicinal chemistry. Its application in the synthesis of novel KRas G12C inhibitors highlights its potential for the development of targeted cancer therapeutics. The synthetic accessibility and the unique properties conferred by its halogenated structure make it an attractive starting material for the exploration of new chemical space in drug discovery. Further research into the derivatization of this versatile scaffold is likely to yield additional novel compounds with significant therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 6-Bromo-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic routes to derive novel compounds from the versatile building block, 6-Bromo-2,3-difluorobenzaldehyde. This starting material is of significant interest in medicinal chemistry due to the presence of multiple reaction sites: a reactive aldehyde group for condensation and olefination reactions, a bromine atom amenable to various cross-coupling reactions, and a difluorophenyl ring, a common motif in bioactive molecules that can enhance metabolic stability and binding affinity.

Overview of Synthetic Transformations

This compound serves as a key intermediate for the synthesis of a variety of heterocyclic and substituted aromatic compounds. The primary reaction pathways include:

-

Heterocycle Formation: Synthesis of biologically active scaffolds such as quinazolines and benzimidazoles.

-

Schiff Base Formation: Condensation with primary amines to form imines, which are versatile intermediates for further functionalization.

-

Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions to introduce diverse substituents at the 6-position.

-

Wittig Reaction: Olefination of the aldehyde to form substituted alkenes.

These transformations open avenues for the creation of compound libraries for drug discovery programs, particularly in oncology and infectious diseases, where quinazoline and benzimidazole cores are prevalent.

Synthesis of Heterocyclic Derivatives

Synthesis of 6-Bromo-2,3-difluoro-substituted Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad range of pharmacological activities, including anticancer and antimicrobial properties. The bromine atom at the 6-position of the quinazoline ring, derived from the starting aldehyde, can be further functionalized to explore structure-activity relationships (SAR).

Reaction Scheme: